Cycloprovera

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

71615-27-5 |

|---|---|

Molecular Formula |

C50H70O7 |

Molecular Weight |

783.1 g/mol |

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |

InChI |

InChI=1S/C26H36O3.C24H34O4/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17;1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3;13-14,18-20H,6-12H2,1-5H3/t21-,22-,23+,24+,26+;14-,18+,19-,20-,22+,23-,24-/m10/s1 |

InChI Key |

NEDJKVIUOSOCNB-AWPSVMBFSA-N |

SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C.CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |

Synonyms |

Cyclofem CycloProvera HRP 112 HRP112 |

Origin of Product |

United States |

Foundational & Exploratory

Cycloprovera's Mechanism of Action on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

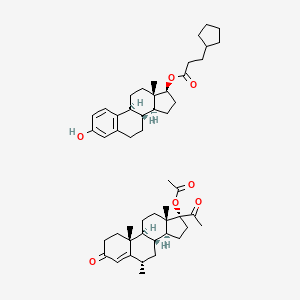

Cycloprovera, a combined injectable contraceptive containing medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate (E2C), effectively prevents pregnancy by exerting a multi-level suppressive action on the hypothalamic-pituitary-ovarian (HPO) axis. This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Inhibition of Ovulation

The primary contraceptive effect of this compound is the inhibition of ovulation. This is achieved through the synergistic actions of its two components, a progestin (MPA) and an estrogen (E2C), on the central nervous system and the ovaries. The administration of this compound disrupts the normal pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This disruption prevents follicular development, the mid-cycle LH surge, and subsequent ovulation. After a single injection, this compound has been shown to inhibit follicle maturation for approximately 30 days and prevent ovulation and corpus luteum formation for about 60 days.[1] The contraceptive effects are reversible, with the potential for ovulation to return as early as 63 days after the final injection.[2]

Signaling Pathway of HPO Axis Suppression by this compound

The following diagram illustrates the negative feedback mechanism of this compound on the HPO axis.

Quantitative Effects on Hormonal Levels

Clinical studies have quantified the impact of this compound on key hormones of the HPO axis. The following tables summarize the available data on serum concentrations of medroxyprogesterone acetate, estradiol, and the resulting suppression of gonadotropins.

| Pharmacokinetic Parameters of this compound Components | |

| Hormone | Mean Peak Serum Concentration (Cmax) |

| Medroxyprogesterone Acetate (MPA) | 1.31 ng/mL[3] |

| Estradiol | 254 pg/mL[3] |

| Time to Peak Concentration (Tmax) | |

| Medroxyprogesterone Acetate (MPA) | 4.1 days[3] |

| Estradiol | 3.3 days[3] |

| Effects on Gonadotropins and Ovarian Function | |

| Parameter | Effect |

| Follicle-Stimulating Hormone (FSH) | Levels are suppressed, preventing follicular recruitment and development. In postmenopausal women, MPA treatment has been shown to decrease high FSH levels by half.[4][5] |

| Luteinizing Hormone (LH) | The mid-cycle LH surge is abolished, directly preventing ovulation. In postmenopausal women, MPA treatment has been shown to decrease high LH levels by half.[4][5] |

| Ovarian Follicular Development | Significantly lower incidence of follicular development compared to low-dose oral contraceptives.[6] |

| Ovulation | Suppressed for at least 77 days following the third of three monthly injections.[3] |

Experimental Protocols

The data presented in this guide are derived from clinical trials employing rigorous methodologies. Below are summaries of typical experimental protocols used to assess the pharmacodynamics of this compound.

Study Design

A common design for evaluating the effects of this compound on the HPO axis is a prospective, open-label clinical trial.

-

Participants: Healthy, ovulatory women of reproductive age, often surgically sterile to eliminate the risk of pregnancy during the study.[3]

-

Treatment Regimen: Typically involves the administration of this compound (25 mg MPA and 5 mg E2C) via intramuscular injection once every 28-30 days for a specified duration, often three consecutive cycles.[2][3]

-

Data Collection: Blood samples are collected at frequent, predetermined intervals throughout a baseline (control) cycle, the treatment cycles, and a follow-up period to monitor the return of ovarian function.[3]

Hormone Assays

Serum concentrations of MPA, estradiol, LH, FSH, and progesterone are typically measured using validated immunoassays.

-

Methodology: Chemiluminescence immunoassays are frequently employed for the quantification of LH and FSH.[7] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for measuring serum levels of MPA and estradiol.

-

Validation: Assay validation is critical to ensure accuracy and reliability. Key validation parameters include:

-

Specificity: The ability of the assay to exclusively measure the target hormone without cross-reactivity from other structurally similar molecules.

-

Sensitivity (Limit of Quantitation - LoQ): The lowest concentration of the hormone that can be reliably quantified.

-

Precision (Intra- and Inter-assay variability): The reproducibility of the measurements within the same assay run and between different runs.

-

Accuracy: The closeness of the measured value to the true value.

-

Logical Relationship for Contraceptive Efficacy

The contraceptive efficacy of this compound is a direct consequence of its impact on the HPO axis. The logical flow from drug administration to the prevention of pregnancy is depicted below.

Conclusion

This compound provides a highly effective and reversible method of hormonal contraception through its potent suppression of the hypothalamic-pituitary-ovarian axis. The combined actions of medroxyprogesterone acetate and estradiol cypionate disrupt the normal hormonal cascade that leads to ovulation. A thorough understanding of this mechanism, supported by quantitative hormonal data and well-defined experimental protocols, is essential for researchers and professionals involved in the development and clinical application of hormonal contraceptives. Further research focusing on the precise quantification of GnRH, LH, and FSH suppression with modern, highly sensitive assays will continue to refine our understanding of the intricate interplay between this compound and the female reproductive system.

References

- 1. Hormone-based models for comparing menstrual cycle and hormonal contraceptive effects on human resting-state functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New once-a-month injectable contraceptives, with particular reference to Cyclofem/Cyclo-Provera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Immunoassay for Human Chorionic Gonadotropin in Cerebrospinal Fluid: Validation of a Modified-Approved Method for Accreditation by the College of American Pathologists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of ovarian follicular activity during treatment with a monthly injectable contraceptive and a low-dose oral contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Cycloprovera in Primate Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Cycloprovera, with a focus on its active ingredient, medroxyprogesterone (B1676146) acetate (B1210297) (MPA), in non-human primate (NHP) models. This document synthesizes key findings on drug metabolism, mechanism of action, and physiological effects, presenting data in a structured format to facilitate research and development in reproductive health and associated fields.

Pharmacokinetics of Medroxyprogesterone Acetate in Primates

The pharmacokinetic profile of medroxyprogesterone acetate is crucial for understanding its long-acting contraceptive efficacy and potential side effects. Primate models, particularly macaques and baboons, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion of this synthetic progestin.

Absorption and Distribution

Following intramuscular (IM) administration of depot medroxyprogesterone acetate (DMPA), MPA is slowly released from the injection site, leading to sustained plasma concentrations. In cynomolgus monkeys, a single IM dose of 25 mg/kg resulted in initial peak serum concentrations of 2.7-9.6 ng/mL within 24-48 hours, followed by a slight decrease and then a steady increase to maximum levels of 10-14 ng/mL between 37 and 50 days post-injection[1]. Studies in rhesus macaques have shown that a 150 mg IM dose, equivalent to the human contraceptive dose, results in peripheral concentrations and duration of action similar to those observed in women. In these studies, MPA levels typically fall below 0.5 ng/mL between 70 and 150 days after injection.

Metabolism and Excretion

Macaques are known to metabolize DMPA more rapidly than humans. The metabolic clearance rate of MPA in female Rhesus monkeys has been determined to be approximately 201 ± 19 L/day (42.2 ± 4.0 L/day/kg)[2]. This relatively slow metabolic clearance, coupled with its prolonged retention in tissues, contributes significantly to the potent and long-lasting biological activity of MPA[2]. The primary route of metabolism for MPA is through the cytochrome P450 3A4 (CYP3A4) isoenzyme[3].

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of MPA in various primate models. It is important to note that direct comparative studies are limited, and variations in study design, analytical methods, and animal characteristics can influence the results.

Table 1: Pharmacokinetic Parameters of Intramuscular Medroxyprogesterone Acetate in Macaques

| Primate Model | Dose | Cmax (ng/mL) | Tmax (days) | Metabolic Clearance Rate (L/day/kg) | Reference |

| Rhesus Macaque | 150 mg | Not Reported | Not Reported | 42.2 ± 4.0 | [2] |

| Cynomolgus Monkey | 25 mg/kg | 10 - 14 | 37 - 50 | Not Reported | [1] |

Table 2: Serum Concentrations of Intramuscular Medroxyprogesterone Acetate in Pregnant Baboons

| Primate Model | Dose | Serum Concentration Notes | Reference |

| Baboon | 2.5 mg/kg (1x HDE) | Not teratogenic at this dose. | [4] |

| Baboon | 25 mg/kg (10x HDE) | Similar serum concentration patterns among animals. | [4] |

| Baboon | 100 mg/kg (40x HDE) | Inter-animal variations in serum concentrations. | [4] |

| HDE: Human Contraceptive Dose Equivalent |

Pharmacodynamics of Medroxyprogesterone Acetate in Primates

The pharmacodynamic effects of MPA are primarily mediated through its interaction with progesterone (B1679170) and androgen receptors, leading to profound changes in the reproductive system and other physiological processes.

Mechanism of Action: Hypothalamic-Pituitary-Gonadal (HPG) Axis Suppression

MPA's principal mechanism of contraceptive action is the suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis. By acting on the hypothalamus and pituitary gland, MPA inhibits the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression prevents follicular maturation, ovulation, and the cyclical changes in the endometrium[5].

Cellular Mechanism of Action: Receptor Interactions

MPA exerts its effects by binding to intracellular steroid receptors. Its high affinity for the progesterone receptor (PR) mediates its primary progestational effects. However, MPA also demonstrates significant binding affinity for the androgen receptor (AR), acting as an AR agonist[6][7]. This dual activity contributes to its overall physiological and behavioral effects. The binding affinity (Ki) of MPA for the human AR has been reported to be 19.4 nM, which is comparable to that of the natural androgen 5α-dihydrotestosterone (DHT)[6]. In some contexts, MPA can also exert antiandrogenic effects[8]. Additionally, MPA can bind to the glucocorticoid receptor (GR)[9].

Effects on Reproductive Tissues and Glucoregulatory Function

In primate models, MPA treatment leads to a thinning of the vaginal epithelium. Chronic administration of MPA has also been shown to impact glucoregulatory function in rhesus macaques, leading to decreased insulin (B600854) sensitivity[9][10]. This effect is an important consideration in long-term studies and for the management of primate colonies.

Experimental Protocols in Primate Models

The study of MPA in primates requires well-defined experimental protocols to ensure data quality and animal welfare.

Pharmacokinetic Study Design

A typical pharmacokinetic study of MPA in a primate model involves the following steps:

Detailed Protocol: Intravenous Glucose Tolerance Test (IVGTT) in Rhesus Macaques

The IVGTT is a key procedure to assess the impact of MPA on glucose metabolism.

1. Animal Preparation:

-

Subjects are female rhesus macaques (Macaca mulatta).

-

Animals are fasted for 14-18 hours prior to the procedure with free access to water[11].

-

Anesthesia is induced, for example, with ketamine (10 mg/kg, IM) and may be maintained with supplemental doses as needed[11][12].

2. Procedure:

-

A baseline intravenous (IV) blood sample is collected[13].

-

A dextrose solution (e.g., 300 mg/kg of 50% dextrose) is administered intravenously through the saphenous vein[13].

-

Serial IV blood samples are collected at specific time points post-dextrose administration (e.g., 1, 3, 5, 7, 10, 15, 20, 30, 40, 50, and 60 minutes)[11][13].

3. Sample Analysis:

-

Whole blood is used for immediate glucose measurement with a glucometer[13].

-

Blood samples are centrifuged to separate serum or plasma, which is then stored at -80°C for subsequent analysis[13].

-

Insulin levels are measured using an ELISA kit validated for macaques[11][13].

4. Data Analysis:

-

Glucose and insulin curves are plotted against time.

-

The area under the curve (AUC) for both glucose and insulin is calculated to assess glucose disposal and insulin response[13].

Conclusion

Non-human primate models are indispensable for the preclinical evaluation of this compound (medroxyprogesterone acetate). They provide critical insights into its pharmacokinetic profile, which explains its long-acting contraceptive effect, and its complex pharmacodynamic actions on the HPG axis and other physiological systems. The data gathered from these models, particularly regarding receptor interactions and metabolic effects, are vital for understanding the full spectrum of MPA's activity and for the development of future hormonal therapies. The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible studies in this important area of research.

References

- 1. Embryotoxicity of a single dose of medroxyprogesterone acetate (MPA) and maternal serum MPA concentrations in cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of progestins. III. The metabolic clearance rate of medroxyprogesterone acetate in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Semimechanistic Pharmacokinetic Model for Depot Medroxyprogesterone Acetate and Drug–Drug Interactions With Antiretroviral and Antituberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Embryotoxicity and maternal serum concentrations of medroxyprogesterone acetate (MPA) in baboons (Papio cynocephalus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of medroxyprogesterone acetate on social behavior in female rhesus macaques (Macaca mulatta) depend on male breeding season introductions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative study of the androgenic properties of progesterone and the progestins, medroxyprogesterone acetate (MPA) and norethisterone acetate (NET-A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Androgen receptor agonist activity of the synthetic progestin, medroxyprogesterone acetate, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiandrogenic actions of medroxyprogesterone acetate on epithelial cells within normal human breast tissues cultured ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-Term Clinical Outcomes in Diabetic Rhesus Macaques (Macaca mulatta) Treated with Medroxyprogesterone Acetate for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucoregulatory function in adult rhesus macaques (Macaca mulatta) undergoing treatment with medroxyprogesterone acetate for endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Metabolic Status in Nonhuman Primates with the Intravenous Glucose Tolerance Test [jove.com]

- 12. Comparison of anesthesia protocols for intravenous glucose tolerance testing in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Anesthesia Protocols for Intravenous Glucose Tolerance Testing in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular and Chemical Properties of Cycloprovera's Core Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and signaling pathways of the active pharmaceutical ingredients in Cycloprovera: Medroxyprogesterone (B1676146) Acetate (B1210297) and Estradiol Cypionate. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound's Active Components

This compound is a combination injectable contraceptive that contains two active ingredients: Medroxyprogesterone Acetate (MPA) and Estradiol Cypionate (ECP). MPA is a synthetic progestin, a derivative of progesterone (B1679170), which plays a crucial role in regulating the menstrual cycle and maintaining pregnancy.[1] ECP is a synthetic ester of the natural estrogen, estradiol, the primary female sex hormone.[2] The combination of these two components provides a highly effective method of contraception.[3]

Molecular Structure and Chemical Properties

A thorough understanding of the molecular and chemical properties of MPA and ECP is fundamental to comprehending their pharmacological behavior.

Medroxyprogesterone Acetate (MPA)

Medroxyprogesterone acetate is a synthetic progestin derived from progesterone.[1] It is a white to off-white, odorless crystalline powder.[4]

Molecular Structure:

-

Chemical Name: (6α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione[4]

-

Molecular Formula: C₂₄H₃₄O₄[4]

-

Molecular Weight: 386.5 g/mol [4]

Physicochemical Properties:

The key physicochemical properties of Medroxyprogesterone Acetate are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 207-209 °C | [4] |

| Water Solubility | < 1 mg/mL at 23 °C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 3.99 | [5] |

| pKa | Not available |

Estradiol Cypionate (ECP)

Estradiol cypionate is a synthetic ester of estradiol.[2] It appears as a white to off-white solid.[6]

Molecular Structure:

-

Chemical Name: (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate[7]

-

Molecular Formula: C₂₆H₃₆O₃[7]

-

Molecular Weight: 396.57 g/mol [7]

Physicochemical Properties:

The key physicochemical properties of Estradiol Cypionate are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 151-152 °C | [6] |

| Water Solubility | Soluble in ethanol, DMSO, and DMF | [6] |

| LogP (Octanol-Water Partition Coefficient) | 5.89 (estimated) | |

| pKa | 10.25 (predicted) | [8] |

Signaling Pathways and Mechanism of Action

The contraceptive effect of this compound is achieved through the distinct and synergistic actions of its two components on their respective hormonal signaling pathways.

Medroxyprogesterone Acetate: Progesterone Receptor Signaling

Medroxyprogesterone Acetate exerts its effects by binding to and activating progesterone receptors (PRs).[9] This interaction mimics the effects of natural progesterone. The primary contraceptive mechanisms include:

-

Inhibition of Ovulation: MPA suppresses the secretion of gonadotropins, particularly luteinizing hormone (LH), from the pituitary gland, which in turn prevents ovulation.[3][10]

-

Thickening of Cervical Mucus: It increases the viscosity of the cervical mucus, creating a barrier that is difficult for sperm to penetrate.[10]

-

Alteration of the Endometrium: MPA induces changes in the uterine lining, making it less receptive to implantation.[10]

The progesterone receptor signaling pathway can be broadly categorized into genomic and non-genomic pathways.

Caption: Genomic Signaling Pathway of Medroxyprogesterone Acetate.

Estradiol Cypionate: Estrogen Receptor Signaling

Estradiol Cypionate is a prodrug that is hydrolyzed to the active form, estradiol. Estradiol then binds to estrogen receptors (ERs), primarily ERα and ERβ.[2] The estrogenic component in this compound helps to regulate the menstrual cycle and minimize bleeding irregularities that can occur with progestin-only contraceptives.

The estrogen receptor signaling pathway also involves both genomic and non-genomic actions.

Caption: Genomic Signaling Pathway of Estradiol Cypionate.

Experimental Protocols

The following sections outline the methodologies for determining the key physicochemical properties of Medroxyprogesterone Acetate and Estradiol Cypionate.

Melting Point Determination (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) general chapter <741>.[9]

Apparatus:

-

Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: The solid sample is finely powdered. A small amount of the powder is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-4 mm.

-

Measurement:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The sample is heated at a constant rate (typically 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the substance is completely melted are recorded as the melting range.

-

Caption: Experimental Workflow for Melting Point Determination.

Water Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 105.[4]

Apparatus:

-

Mechanical shaker or magnetic stirrer.

-

Constant temperature bath.

-

Centrifuge.

-

Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Equilibration: An excess amount of the solid substance is added to a known volume of water in a flask.

-

Shaking: The flask is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated aqueous solution.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 107.[11]

Apparatus:

-

Mechanical shaker.

-

Centrifuge.

-

Analytical equipment for concentration measurement in both phases.

Procedure:

-

Pre-saturation: n-octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of the substance is dissolved in either water or n-octanol. The two immiscible phases are then mixed in a flask.

-

Equilibration: The flask is shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of the substance in both the aqueous and the n-octanol phases is determined. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

High-Performance Liquid Chromatography (HPLC) Assay

The following provides a general outline for the HPLC analysis of Medroxyprogesterone Acetate and Estradiol Cypionate, based on pharmacopeial methods.[12][13]

Apparatus:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

C18 analytical column.

General Procedure for Medroxyprogesterone Acetate:

-

Mobile Phase: A mixture of acetonitrile (B52724) and water.[12]

-

Standard Preparation: A solution of MPA reference standard of known concentration is prepared in the mobile phase.

-

Sample Preparation: A known amount of the MPA sample is dissolved in the mobile phase.

-

Chromatography: The standard and sample solutions are injected into the HPLC system.

-

Detection: The absorbance is monitored at a specific wavelength (e.g., 254 nm).[12]

-

Quantification: The concentration of MPA in the sample is determined by comparing its peak area to that of the standard.

General Procedure for Estradiol Cypionate:

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer.[13]

-

Standard Preparation: A solution of ECP reference standard of known concentration is prepared.

-

Sample Preparation: A known amount of the ECP sample is dissolved in a suitable solvent.

-

Chromatography: The standard and sample solutions are injected into the HPLC system.

-

Detection: The absorbance is monitored at a specific wavelength (e.g., 280 nm).[13]

-

Quantification: The concentration of ECP in the sample is determined by comparing its peak area to that of the standard.

Conclusion

This technical guide has provided a detailed examination of the molecular structures, chemical properties, and mechanisms of action of Medroxyprogesterone Acetate and Estradiol Cypionate, the active components of this compound. The tabulated data and signaling pathway diagrams offer a clear and concise reference for researchers and professionals in the pharmaceutical sciences. The outlined experimental protocols provide a foundation for the analytical characterization of these important hormonal agents. A thorough understanding of these fundamental properties is essential for the continued development and optimization of hormonal therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. acri.gov.tw [acri.gov.tw]

- 7. Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]

- 9. thinksrs.com [thinksrs.com]

- 10. Estradiol Cypionate Injection [drugfuture.com]

- 11. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. uspbpep.com [uspbpep.com]

- 13. pharmacopeia.cn [pharmacopeia.cn]

In-Vitro Binding Affinity of Medroxyprogesterone Acetate and Estradiol Cypionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro binding affinities of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) and estradiol (B170435) cypionate (ECP) to various steroid hormone receptors. The information presented herein is intended to support research, discovery, and development activities in endocrinology and related fields.

Executive Summary

Medroxyprogesterone acetate (MPA) is a synthetic progestin with a notable binding affinity for several steroid receptors, exhibiting promiscuity that contributes to its complex pharmacological profile. It binds with high affinity to the progesterone (B1679170) receptor (PR) and also demonstrates significant binding to the androgen receptor (AR) and the glucocorticoid receptor (GR). In contrast, estradiol cypionate (ECP) is an ester prodrug of estradiol, the primary female sex hormone. In its intact form, ECP has a significantly lower binding affinity for estrogen receptors (ERs) compared to estradiol. Following administration, ECP is rapidly hydrolyzed to estradiol, which is the active molecule that binds with high affinity and specificity to estrogen receptors α (ERα) and β (ERβ). This guide details the quantitative binding affinities, the experimental methodologies used to determine these affinities, and the primary signaling pathways initiated by these compounds upon receptor binding.

Data Presentation: Quantitative In-Vitro Binding Affinities

The following tables summarize the in-vitro binding affinities of medroxyprogesterone acetate and estradiol (the active metabolite of estradiol cypionate) for key steroid hormone receptors. Data are presented as inhibition constants (Ki), 50% inhibitory concentrations (IC50), or relative binding affinities (RBA), as cited in the literature.

Table 1: In-Vitro Binding Affinity of Medroxyprogesterone Acetate (MPA)

| Receptor | Ligand | Species/Tissue | Assay Type | Binding Affinity Metric | Value | Reference |

| Progesterone Receptor (PR) | Medroxyprogesterone Acetate | Canine Uterus | Competitive Binding ([³H]ORG 2058) | Rank Order | MPA ≈ ORG 2058 > Progesterone | [1] |

| Androgen Receptor (AR) | Medroxyprogesterone Acetate | COS-1 Cells (human AR) | Competitive Binding | Ki | 19.4 nM | [2] |

| Androgen Receptor (AR) | Medroxyprogesterone Acetate | Human Breast Cancer Cells | Competitive Binding | Rank Order | DHT ≈ MPA | [3] |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Human Mononuclear Leukocytes | Competitive Binding ([³H]dexamethasone) | RBA (Dexamethasone = 100%) | 42% | [4] |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Human | Competitive Binding | Ki | 10.8 nM | [5][6] |

| Glucocorticoid Receptor (GR) | Medroxyprogesterone Acetate | Canine Liver | Competitive Binding ([³H]dexamethasone) | Rank Order | Dexamethasone > Cortisol > MPA | [1] |

| Mineralocorticoid Receptor (MR) | Medroxyprogesterone Acetate | - | - | Activity | Low Affinity & Potency | [7] |

Table 2: In-Vitro Binding Affinity of Estradiol (Active Metabolite of Estradiol Cypionate)

Note: Estradiol cypionate is a prodrug of estradiol. The biologically relevant binding affinity is that of estradiol following the cleavage of the cypionate ester. The affinity of intact estradiol esters for the estrogen receptor is reported to be approximately 50 times less than that of estradiol.

| Receptor | Ligand | Species/Tissue | Assay Type | Binding Affinity Metric | Value | Reference |

| Estrogen Receptor α (ERα) | Estradiol | Human (recombinant) | Saturation Binding ([³H]17β-estradiol) | Kd | 68.81 pM | [8] |

| Estrogen Receptor β (ERβ) | Estradiol | Human (recombinant) | Saturation Binding ([³H]17β-estradiol) | Kd | 60.72 pM | [8] |

| Androgen Receptor (AR) | Estradiol | - | Competitive Binding ([³H]E2) | Relative Binding Affinity (E2-ER as 100%) | 10% | [9] |

| Progesterone Receptor (PR) | Estradiol | Human (recombinant) | Molecular Docking | Binding Affinity (ΔG kcal/mol) | -3.68e+06 (hPR A), -3.64e+6 (hPR B) | [10] |

| Glucocorticoid Receptor (GR) | Estradiol | MCF-7 Cells | Functional Assay | Effect | Decreases GR expression | [7] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of in-vitro binding affinity is commonly performed using a competitive radioligand binding assay. The following protocol provides a generalized methodology.

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., MPA or ECP) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Purified receptors, cell membranes, or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity, high-specificity ligand for the target receptor, labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: Unlabeled compound of interest (e.g., MPA or ECP) at various concentrations.

-

Reference Compound: Unlabeled high-affinity ligand for the target receptor to determine non-specific binding.

-

Assay Buffer: Buffer optimized for receptor stability and ligand binding.

-

Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.

-

Scintillation Counter: For detection of radioactivity.

-

Scintillation Fluid: To be added to the filters for counting.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the radioligand in the assay buffer at a concentration at or below its dissociation constant (Kd).

-

Prepare serial dilutions of the unlabeled test compound and the reference compound in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of the unlabeled reference compound.

-

Competitive Binding: Receptor preparation, radioligand, and increasing concentrations of the test compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the receptor-bound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filters and place them in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the primary signaling pathways for the progesterone receptor activated by medroxyprogesterone acetate and the estrogen receptor activated by estradiol.

Experimental Workflow

The following diagram outlines the logical workflow of a competitive radioligand binding assay.

References

- 1. Estradiol Cypionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Estradiol stimulates an anti-translocation expression pattern of glucocorticoid co-regulators in a hippocampal cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estradiol Cypionate | C26H36O3 | CID 9403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Differential ligand binding affinities of human estrogen receptor-α isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estradiol inhibits glucocorticoid receptor expression and induces glucocorticoid resistance in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From estrogen to androgen receptor: A new pathway for sex hormones in prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of Glucocorticoid Receptor (GR) with Estrogen Receptor (ER) α and Activator Protein 1 (AP1) in Dexamethasone-mediated Interference of ERα Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Monthly Contraception: A Technical Guide to the Development and Formulation of Once-a-Month Injectable Contraceptives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development and formulation of once-a-month injectable contraceptives. From the initial exploration of long-acting progestins to the refinement of combined estrogen-progestin formulations, this document traces the scientific journey that led to the creation of highly effective and widely used contraceptive methods. It delves into the chemical properties of the key hormonal components, details the formulations of pivotal products like Cyclofem and Mesigyna, and presents a summary of their clinical evaluation. Furthermore, this guide outlines the intricate hormonal signaling pathways that form the basis of their contraceptive action and provides insights into the experimental protocols employed in their development.

A Historical Trajectory of Injectable Contraception

The quest for long-acting, reversible contraception began in the mid-20th century, driven by the desire for methods that did not require daily adherence. The initial focus was on progestin-only injectables, leveraging the known ovulatory-inhibiting properties of progestogens.

A pivotal moment in this journey was the synthesis of medroxyprogesterone (B1676146) acetate (B1210297) (MPA) in 1954 by scientists at the Upjohn Company (now part of Pfizer).[1] Initially developed for treating conditions like endometriosis, its potent and sustained progestational effects led to its investigation as a long-acting contraceptive.[1][2] This research culminated in the development of Depo-Provera, a three-monthly injectable contraceptive first studied in clinical trials in the 1960s.[2][3] Despite its effectiveness, Depo-Provera faced a lengthy and contentious approval process in the United States, finally receiving FDA approval for contraceptive use in 1992.[1][2][3]

The primary drawback of progestin-only injectables was the high incidence of menstrual irregularities, a significant reason for discontinuation among users.[4] This challenge spurred the development of combined injectable contraceptives (CICs), which incorporated an estrogen to provide better cycle control. The addition of a short- or medium-acting estrogen ester to a long-acting progestin proved to be a successful strategy.[5]

The World Health Organization (WHO) played a crucial role in the development and evaluation of once-a-month injectables.[5] Through its Special Programme of Research, Development and Research Training in Human Reproduction, the WHO coordinated multicenter clinical trials to optimize the dosage and ratio of progestin and estrogen in these new formulations.[5] This led to the development of two key second-generation CICs in the 1990s: Cyclofem (medroxyprogesterone acetate and estradiol (B170435) cypionate) and Mesigyna (norethisterone enanthate and estradiol valerate).[6][7] These formulations demonstrated high contraceptive efficacy and a more acceptable bleeding profile compared to their progestin-only predecessors.[4][6][8]

Formulation and Chemical Composition

The efficacy and safety of once-a-month injectable contraceptives are intrinsically linked to the chemical properties and formulation of their active pharmaceutical ingredients.

Key Hormonal Components

The two most prominent once-a-month injectable contraceptives, Cyclofem and Mesigyna, utilize a combination of a synthetic progestin and an estrogen ester.

Table 1: Chemical and Physical Properties of Key Hormonal Components

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Structure |

| Medroxyprogesterone Acetate (MPA) | C₂₄H₃₄O₄ | 386.52 | [Image of Medroxyprogesterone Acetate structure] |

| Estradiol Cypionate (E2C) | C₂₆H₃₆O₃ | 396.56 | [Image of Estradiol Cypionate structure] |

| Norethisterone Enanthate (NETE) | C₂₇H₃₈O₃ | 410.59 | [Image of Norethisterone Enanthate structure] |

| Estradiol Valerate (E2V) | C₂₃H₃₂O₃ | 356.50 | [Image of Estradiol Valerate structure] |

Formulations and Dosages

Cyclofem and Mesigyna were developed as aqueous microcrystalline suspensions or oily solutions for intramuscular injection, ensuring a slow release of the hormones over a one-month period.

Table 2: Formulations of Prominent Once-a-Month Injectable Contraceptives

| Product Name | Progestin Component & Dosage | Estrogen Component & Dosage | Formulation Type |

| Cyclofem | Medroxyprogesterone Acetate (MPA) - 25 mg | Estradiol Cypionate (E2C) - 5 mg | Aqueous microcrystalline suspension |

| Mesigyna | Norethisterone Enanthate (NETE) - 50 mg | Estradiol Valerate (E2V) - 5 mg | Oily solution |

Mechanism of Action: The Hormonal Signaling Cascade

The contraceptive effect of once-a-month injectable contraceptives is achieved through the synergistic action of the progestin and estrogen components on the hypothalamic-pituitary-ovarian (HPO) axis. The primary mechanism is the inhibition of ovulation.

The exogenous progestin and estrogen exert negative feedback on the hypothalamus, suppressing the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, inhibits the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the anterior pituitary. The suppression of the mid-cycle LH surge is the key event that prevents follicular rupture and the release of an ovum.

Additionally, the progestin component thickens the cervical mucus, creating a barrier that hinders sperm penetration, and alters the endometrium, making it less receptive to implantation.

Caption: Hormonal signaling pathway of combined injectable contraceptives.

Clinical Evaluation and Experimental Protocols

The development of once-a-month injectable contraceptives was supported by extensive clinical trials to establish their efficacy, safety, and acceptability. These trials were often large-scale, multicenter, and randomized, following rigorous protocols.

A Generalized Experimental Workflow

The clinical evaluation of a new once-a-month injectable contraceptive typically follows a standardized workflow, from preclinical studies to post-market surveillance.

Caption: A typical workflow for clinical trials of injectable contraceptives.

Key Methodologies in Clinical Trials

Participant Selection:

-

Inclusion Criteria: Healthy, sexually active women of reproductive age, with a history of regular menstrual cycles, and not currently pregnant or breastfeeding.

-

Exclusion Criteria: Contraindications to hormonal contraceptive use, such as a history of thromboembolic disorders, hormone-sensitive cancers, severe hypertension, or liver disease.

Study Design:

-

Randomized, controlled, multicenter trials were often employed to compare the new formulation against an existing contraceptive method or a different dosage.

-

The duration of the studies typically extended for at least one year to assess long-term efficacy and side effects.

Efficacy Assessment:

-

The primary endpoint for efficacy was the pregnancy rate, often calculated using the Pearl Index (number of pregnancies per 100 woman-years of use).

-

Ovulation inhibition was a key pharmacodynamic endpoint. This was typically assessed by measuring serum levels of progesterone. A sustained low level of progesterone is indicative of an anovulatory cycle. Blood samples were collected frequently, often two to three times per week, to accurately monitor hormonal fluctuations.

Safety and Tolerability Assessment:

-

Menstrual Bleeding Patterns: Participants were often required to maintain daily diaries to record bleeding and spotting days. This data was analyzed to assess the impact on cycle regularity.

-

Adverse Events: All adverse events, whether considered related to the study drug or not, were recorded and evaluated. This included common side effects like headache, weight changes, and injection site reactions.

-

Metabolic and Clinical Chemistry Parameters: Blood samples were collected at baseline and at regular intervals to monitor a range of parameters, including lipid profiles, liver function tests, and coagulation factors.

-

Return to Fertility: After discontinuation of the contraceptive, a subset of participants was followed to determine the time to the return of ovulation and conception.

Table 3: Summary of Efficacy and Discontinuation Rates from Key Clinical Trials

| Contraceptive | Pregnancy Rate (per 100 woman-years) | Discontinuation Rate due to Menstrual Irregularities (%) | Overall Continuation Rate at 1 Year (%) |

| Cyclofem | < 0.2 | 7.4 - 9.2 | 42.3 - 63.2 |

| Mesigyna | < 0.4 | 11.5 | 61.6 |

Conclusion

The development of once-a-month injectable contraceptives represents a significant advancement in reproductive health, offering a highly effective, reversible, and convenient option for women worldwide. The journey from the early progestin-only formulations to the well-tolerated combined injectables like Cyclofem and Mesigyna is a testament to the power of targeted drug development and rigorous clinical evaluation. Understanding the historical context, the nuances of their formulation, and the intricacies of their mechanism of action is crucial for researchers and drug development professionals seeking to further innovate in the field of long-acting contraception. Future research may focus on developing even longer-acting formulations, improving side-effect profiles, and increasing accessibility globally.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. The Origin of GnRH Pulse Generation: An Integrative Mathematical-Experimental Approach | Journal of Neuroscience [jneurosci.org]

- 4. Hypothalamic-Pituitary-Ovarian Axis [med.uc.edu]

- 5. Ovulation - Wikipedia [en.wikipedia.org]

- 6. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]

- 7. The Hypothalamic-Pituitary-Ovarian Axis and Control of the Menstrual Cycle | Clinical Gate [clinicalgate.com]

- 8. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given by intramuscular injection to Chinese women. II. The comparison of bleeding patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. teachmephysiology.com [teachmephysiology.com]

- 10. Randomized Clinical Trial of Self versus Clinical Administration of Subcutaneous Depot Medroxyprogesterone Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Introductory study of the once-a-month, injectable contraceptive Cyclofem in Brazil, Chile, Colombia, and Peru - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multicentred phase III comparative clinical trial of Mesigyna, Cyclofem and Injectable No. 1 given monthly by intramuscular injection to Chinese women. I. Contraceptive efficacy and sid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Once-a-month injectable contraceptives, Cyclofem and Mesigyna, in Egypt. Efficacy, causes of discontinuation, and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Cycloprovera's Impact on Gonadotropin Secretion and Ovulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which Cycloprovera, a progestin-based contraceptive, modulates gonadotropin secretion to inhibit ovulation. The information presented herein is a synthesis of findings from numerous clinical and preclinical studies, intended to serve as a comprehensive resource for professionals in the fields of reproductive endocrinology and pharmaceutical development.

Core Mechanism of Action: Suppression of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound's primary active ingredient, a potent synthetic progestin, exerts its contraceptive effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis. This is achieved through negative feedback mechanisms at the level of the hypothalamus and the pituitary gland. The progestin binds to progesterone (B1679170) receptors in these tissues, leading to a significant reduction in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] The dampening of the midcycle LH and FSH peaks is a crucial aspect of its mechanism.[2]

The pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of gonadotropin secretion from the pituitary. Progestins, including the active component of this compound, are understood to decrease the frequency of GnRH pulses, which in turn leads to a reduction in the frequency of LH pulses.[2][3] This alteration in the normal pulsatile pattern of gonadotropin release is fundamental to the inhibition of follicular development and subsequent ovulation.

Quantitative Effects on Gonadotropin Secretion

The administration of this compound leads to quantifiable changes in the levels and pulsatility of LH and FSH. The following tables summarize findings from studies on medroxyprogesterone (B1676146) acetate (B1210297) (MPA), the progestin component of many injectable contraceptives, and other progestin-containing contraceptives.

Table 1: Effect of Medroxyprogesterone Acetate (MPA) on Mean Gonadotropin Levels

| Population Studied | Treatment | Effect on Mean LH Levels | Effect on Mean FSH Levels | Reference |

| Women of child-bearing age | Depo-Provera (150mg/ml quarterly) | Significant decrease over 12 months | No significant difference | [4] |

| Girls with precocious puberty | Depo-Provera | Significantly lower than normal prepubertal girls | No significant difference | [5] |

| Post-menopausal women | High-dose MPA (200mg daily for 10 days) | Lowered basal secretion and response to GnRH | Lowered basal secretion and response to GnRH | [6] |

Table 2: Effects of Progestin-Containing Contraceptives on LH Pulsatility in Women

| Contraceptive Type | Effect on LH Pulse Frequency | Effect on LH Pulse Amplitude | Reference |

| Monophasic oral contraceptive (Ethinyl estradiol (B170435) + Levonorgestrel/Desogestrel) | Reduced number of pulses per 6 hours | Increased | [7][8] |

| Triphasic oral contraceptive (Ethinyl estradiol + Levonorgestrel) | Reduced number of pulses per 6 hours | Increased (dose-dependent effect of progestin) | [7] |

Inhibition of Ovulation

The suppression of gonadotropin secretion directly leads to the inhibition of ovulation. By preventing the mid-cycle surge of LH and maintaining low levels of FSH, this compound hinders the normal process of follicular maturation. Without adequate gonadotropic support, the dominant follicle fails to develop and rupture, thus preventing the release of an oocyte.

The efficacy of ovulation inhibition is directly correlated with the serum concentration of the progestin.

Table 3: Medroxyprogesterone Acetate (MPA) Concentration and Ovulation Inhibition

| Parameter | Finding | Reference |

| MPA concentration at return of ovulation | Median: 0.07 ng/mL (95% CI: 0.06-0.08) | [9] |

| Presumed contraceptive threshold for MPA | ≤ 0.2 ng/mL | [10] |

| Time to return of follicular activity (Dose-dependent) | 41.2 days (25mg) to 110 days (150mg) | [11] |

| Time to return of luteal activity (Dose-dependent) | Longer suppression than follicular activity; not returned within 100 days for 100mg and 150mg doses | [11] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

The following sections detail the methodologies typically employed in clinical trials investigating the effects of progestin-based contraceptives on gonadotropin secretion.

Study Design and Participant Selection

-

Design: A common approach is a prospective, randomized controlled trial.

-

Participants: Healthy, ovulatory women of reproductive age are recruited. Exclusion criteria typically include any underlying endocrine disorders, recent use of hormonal contraception, and contraindications to progestin use.

-

Ethical Considerations: All studies must be approved by an institutional review board, and all participants must provide informed consent.

Intervention and Blood Sampling

-

Baseline Assessment: Prior to the administration of this compound, a baseline period of frequent blood sampling is conducted to establish the individual's normal gonadotropin pulsatility. This often involves collecting blood samples every 10-20 minutes over a period of 12 to 24 hours.[1][12]

-

Drug Administration: this compound is administered according to the prescribed dosage and route (e.g., intramuscular injection).

-

Follow-up Sampling: The frequent blood sampling protocol is repeated at one or more time points after drug administration (e.g., during the expected peak concentration of the progestin) to assess the changes in gonadotropin secretion.

Hormone Assays

-

Radioimmunoassay (RIA): A highly sensitive and specific method for quantifying hormone levels in serum or plasma.[5][13][14]

-

Principle: RIA is a competitive binding assay. A known quantity of radioactively labeled hormone (tracer) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the unlabeled hormone in the sample.

-

Procedure Outline:

-

Incubate the patient's serum with a specific antibody to the hormone (e.g., anti-LH).

-

Add a known amount of radioactively labeled hormone (e.g., ¹²⁵I-LH).

-

Allow the labeled and unlabeled hormone to compete for binding to the antibody.

-

Separate the antibody-bound hormone from the free hormone (e.g., using a second antibody or solid-phase coating).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Determine the hormone concentration in the sample by comparing the results to a standard curve generated with known concentrations of the hormone.

-

-

-

Enzyme-Linked Immunosorbent Assay (ELISA): Another common method for hormone quantification.[4]

-

Principle: Similar to RIA, ELISA is a competitive or sandwich immunoassay. Instead of a radioactive label, an enzyme is conjugated to the antibody or antigen. The enzyme reacts with a substrate to produce a colored product, which is measured spectrophotometrically. The intensity of the color is proportional (in a sandwich assay) or inversely proportional (in a competitive assay) to the hormone concentration.

-

Gonadotropin Pulsatility Analysis

-

Pulse Detection Algorithms: The data from frequent blood sampling are analyzed using specialized computer algorithms to identify statistically significant hormone pulses.

-

Deconvolution Analysis: This is a sophisticated mathematical modeling technique used to estimate the underlying secretory rate of a hormone from its plasma concentration profile, taking into account its metabolic clearance rate. This method can provide more detailed information about pulse amplitude and frequency.[15]

-

Parameters Assessed:

-

Mean hormone concentration: The average level of the hormone over the sampling period.

-

Pulse frequency: The number of hormone pulses per unit of time (e.g., pulses per 24 hours).

-

Pulse amplitude: The magnitude of the increase in hormone concentration from the preceding nadir to the peak of a pulse.

-

Interpulse interval: The time between consecutive pulse peaks.

-

Conclusion

This compound effectively inhibits ovulation primarily by suppressing the pulsatile secretion of gonadotropins, particularly LH, from the pituitary gland. This is a direct consequence of the negative feedback exerted by its progestin component on the hypothalamus and pituitary. The quantitative data from various studies consistently demonstrate a reduction in mean LH levels and an alteration of LH pulsatility, which are central to its contraceptive efficacy. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of hormonal contraceptives.

References

- 1. Effects of medroxyprogesterone acetate (MAP) on ovarian antral follicle development, gonadotrophin secretion and response to ovulation induction with gonadotrophin-releasing hormone (GnRH) in seasonally anoestrous ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Oral Contraceptive Pills - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medroxyprogesterone Acetate versus Gonadotropin-Releasing Hormone Antagonist for the Prevention of Premature Luteinizing Hormone Surge in hyper-responder women undergoing controlled ovarian stimulation for IVF/ICSI Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progesterone acutely increases LH pulse amplitude but does not acutely influence nocturnal LH pulse frequency slowing during the late follicular phase in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pulsatile luteinizing hormone patterns in long term oral contraceptive users - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of two low-dose oral contraceptives on pulsatile gonadotropin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovulation suppression following subcutaneous administration of depot medroxyprogesterone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GnRH pulse generator activity in mouse models of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial to evaluate pharmacokinetics and pharmacodynamics of medroxyprogesterone acetate after subcutaneous administration of Depo-Provera - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GnRH pulse generator frequency is modulated by kisspeptin and GABA‐glutamate interactions in the posterodorsal medial amygdala in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pulsatility of serum-luteinizing hormone during hyperstimulation with clomiphene citrate and human menopausal gonadotropin for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular and Molecular Targets of Cycloprovera in Endometrial Tissue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloprovera, the brand name for the synthetic progestin medroxyprogesterone (B1676146) acetate (B1210297) (MPA), is a cornerstone in the hormonal management of various endometrial pathologies, including endometrial hyperplasia and carcinoma. Its therapeutic efficacy is rooted in its ability to modulate specific cellular and molecular pathways within the endometrial tissue, effectively antagonizing the proliferative effects of estrogen. This technical guide provides a comprehensive overview of the core cellular and molecular targets of this compound in the endometrium. It delves into its primary interaction with the progesterone (B1679170) receptor, the subsequent downstream signaling cascades, and its ultimate impact on cell cycle regulation, apoptosis, and gene expression. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate mechanisms of MPA action and providing detailed experimental protocols for further investigation.

Introduction

The endometrium, the mucosal lining of the uterus, undergoes dynamic changes throughout the menstrual cycle, primarily under the influence of the steroid hormones estrogen and progesterone. Estrogen promotes the proliferation of the endometrial lining, while progesterone, acting through its receptor, induces differentiation and secretory transformation, preparing the endometrium for potential embryo implantation. An imbalance in this hormonal interplay, particularly unopposed estrogenic stimulation, can lead to abnormal endometrial proliferation, progressing from hyperplasia to carcinoma.

This compound (medroxyprogesterone acetate) is a synthetic progestogen with a structure similar to natural progesterone.[1] It is widely used in clinical practice for contraception, hormone replacement therapy, and the treatment of endometriosis and endometrial cancer.[2][3] The primary mechanism of action of MPA in endometrial tissue involves its interaction with the progesterone receptor (PR), a nuclear transcription factor. This interaction triggers a cascade of molecular events that ultimately counteracts estrogen-driven growth and promotes a quiescent, differentiated endometrial state.

Primary Cellular Target: The Progesterone Receptor

The principal molecular target of this compound in endometrial tissue is the progesterone receptor (PR). MPA binds to both isoforms of the PR, PR-A and PR-B, which are transcribed from the same gene but have distinct functional activities. The binding of MPA to the PR initiates a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.

Progesterone Receptor Binding Affinity

While the anticancer activity of MPA in endometrial cancer may not be solely mediated by high-affinity progesterone receptors, the presence of these receptors is often correlated with a positive therapeutic response.[3][4] Studies have identified both high-affinity, low-capacity and low-affinity, high-capacity binding sites for MPA in normal and cancerous endometrial tissue.[5] The higher concentration of low-affinity binding sites in endometrial carcinoma may be relevant to the high doses of MPA used in treatment.[5]

Table 1: Progesterone Receptor Binding Affinity of Medroxyprogesterone Acetate

| Ligand | Receptor | Tissue/Cell Line | Binding Affinity (Kd/Ki) | Reference |

| Medroxyprogesterone Acetate | Progesterone Receptor | Human Endometrium | High and Low Affinity Sites Identified | [5] |

| Medroxyprogesterone Acetate | Progesterone Receptor | Endometrial Carcinoma | High and Low Affinity Sites Identified | [5] |

Note: Specific Kd/Ki values for MPA binding to PR in human endometrial cells are not consistently reported in the literature, with some studies suggesting its anticancer effects may also involve mechanisms independent of high-affinity PR binding.[4]

Molecular Mechanisms of Action

Upon binding to the progesterone receptor, this compound modulates the transcription of a wide array of target genes, leading to profound changes in cellular behavior. These molecular mechanisms collectively contribute to the anti-proliferative and pro-differentiative effects of MPA on the endometrium.

Regulation of Cell Cycle Progression

A key effect of MPA in endometrial cells is the inhibition of cell cycle progression, primarily by inducing a G1 phase arrest. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[6] These proteins bind to and inactivate cyclin-CDK complexes, which are essential for the transition from the G1 to the S phase of the cell cycle.

-

p21 (CDKN1A): MPA treatment has been shown to stimulate the accumulation of p21 in endometrial carcinoma cells, contributing to growth suppression.[6]

-

p27 (CDKN1B): Similarly, MPA induces the expression of p27, and the level of p27 expression has been investigated as a potential predictive marker for the effectiveness of MPA therapy in endometrial cancer.[6][7]

Induction of Apoptosis

In addition to inhibiting proliferation, this compound can induce programmed cell death, or apoptosis, in endometrial cancer cells. This pro-apoptotic effect is a crucial component of its therapeutic action. The induction of apoptosis by MPA is thought to be an early event in the treatment of endometrial hyperplasia.[6]

Modulation of Key Signaling Pathways

The binding of MPA to the progesterone receptor influences several critical intracellular signaling pathways that regulate cell growth, survival, and differentiation.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation and survival and is frequently dysregulated in endometrial cancer. Progestins can modulate this pathway, and the interplay between progestin signaling and the PI3K/Akt pathway is an area of active research.

The forkhead box protein O1 (FOXO1) is a key transcription factor that acts as a tumor suppressor by promoting cell cycle arrest and apoptosis. In the endometrium, FOXO1 expression is regulated by progesterone.[8] MPA can influence the expression and activity of FOXO1, contributing to its anti-cancer effects.[9] Decreased expression of FOXO1 has been linked to uncontrolled cell proliferation and impaired apoptosis in endometrial cancer.[8][9]

Gene Expression Changes

The transcriptional changes induced by this compound in endometrial tissue are extensive. These changes underlie the phenotypic alterations observed in response to treatment.

Table 2: Quantitative Effects of Medroxyprogesterone Acetate on Endometrial Cancer Cell Lines

| Cell Line | Treatment | Effect | IC50/EC50 | Reference |

| Ishikawa | Paclitaxel | Growth Inhibition | 29.3 ± 5.8 µg/ml (24h) | [10] |

| HEC-1A | Paclitaxel | Growth Inhibition | 20.3 ± 3.8 µg/ml (24h) | [10] |

| Ishikawa | Rapamycin | Growth Inhibition | 32.4 ± 4.2 nmol/L (48h) | [10] |

| HEC-1A | Rapamycin | Growth Inhibition | 179.7 ± 22.8 nmol/L (48h) | [10] |

| AN3CA | Olaparib | Growth Inhibition | 0.5 µM | [2] |

| Ishikawa | Olaparib | Growth Inhibition | 3 µM | [2] |

Note: This table includes IC50 values for other therapeutic agents in endometrial cancer cell lines to provide a comparative context for drug sensitivity.

Table 3: MPA-Induced Changes in Gene/Protein Expression in Endometrial Tissue/Cells

| Gene/Protein | Cell Line/Tissue | Change in Expression | Method of Detection | Reference |

| p21 | PR-B transfected Ishikawa cells | Increased accumulation | Immunoblotting | [6] |

| p27 | PR-B transfected Ishikawa cells | Increased accumulation | Immunoblotting | [6] |

| p27 | Endometrial Carcinoma | Increased Labeling Index | Immunohistochemistry | [7] |

| Ki-67 | Endometrioid Adenocarcinoma | Significantly down-regulated | Immunohistochemistry | [11] |

| Bcl-2 | Endometrioid Adenocarcinoma | Significantly down-regulated | Immunohistochemistry | [11] |

| FOXO1 | Endometrial Cancer | Decreased in non-responders | qRT-PCR | [9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures described, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Endometrial Cells

Caption: Signaling pathway of this compound in endometrial cells.

Experimental Workflow for Analyzing MPA Effects

Caption: Experimental workflow for analyzing MPA effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the cellular and molecular targets of this compound in endometrial tissue.

Western Blot Analysis for FOXO1 and p27

This protocol outlines the steps for detecting and quantifying the protein levels of FOXO1 and p27 in endometrial cancer cell lines (e.g., Ishikawa) following treatment with MPA.

-

Cell Culture and Treatment:

-

Culture Ishikawa cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of MPA (e.g., 10⁻⁶ M) or vehicle control for specified time points (e.g., 24, 48, 72 hours).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FOXO1 or p27 (at appropriate dilutions) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Immunohistochemistry for p27

This protocol describes the immunohistochemical staining of p27 in formalin-fixed, paraffin-embedded endometrial tissue sections.

-

Tissue Preparation:

-

Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.

-

-

Immunohistochemical Staining:

-

Quench endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum (e.g., normal goat serum).

-

Incubate the sections with a primary antibody against p27 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex.

-

Wash with PBS.

-

Develop the color with a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the sections.

-

-

Analysis:

-

Examine the slides under a light microscope.

-

Quantify p27 expression by scoring the percentage of positively stained nuclei and the intensity of staining.

-

TUNEL Assay for Apoptosis

This protocol details the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation associated with apoptosis in endometrial tissue sections or cultured cells.

-

Sample Preparation:

-

For tissue sections, deparaffinize and rehydrate as described for IHC.

-

For cultured cells, grow on coverslips, treat with MPA, and then fix with 4% paraformaldehyde.

-

-

Permeabilization:

-

Incubate samples with Proteinase K to permeabilize the cells.

-

-

TUNEL Reaction:

-

Incubate the samples with a mixture of terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP. This allows TdT to label the 3'-OH ends of fragmented DNA with biotin-dUTP.

-

-

Detection:

-

Incubate with a streptavidin-HRP conjugate, which binds to the biotinylated dUTP.

-

Develop the signal with a DAB substrate, which will produce a brown precipitate at the sites of DNA fragmentation.

-

-

Counterstaining and Analysis:

-

Counterstain with a suitable nuclear stain (e.g., methyl green or hematoxylin).

-

Analyze under a light microscope to identify and quantify apoptotic cells (brown-stained nuclei).

-

Conclusion

This compound exerts its therapeutic effects on the endometrium through a multi-faceted molecular mechanism primarily initiated by its binding to the progesterone receptor. This interaction leads to the modulation of gene expression, resulting in the inhibition of cell cycle progression through the upregulation of CDK inhibitors like p21 and p27, and the induction of apoptosis, in part through the regulation of the FOXO1 transcription factor. A thorough understanding of these cellular and molecular targets is paramount for optimizing current therapeutic strategies and for the development of novel, more targeted therapies for endometrial diseases. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricate actions of this compound and other progestins on endometrial tissue.

References

- 1. A guide for endometrial cancer cell lines functional assays using the measurements of electronic impedance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hormone Therapy for Endometrial Cancer | American Cancer Society [cancer.org]

- 3. Oral medroxyprogesterone acetate in the treatment of advanced or recurrent endometrial carcinoma: a dose-response study by the Gynecologic Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Progestogen therapy in the treatment of endometrial cancer--clinical results and mechanism of steroid action] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of Progesterone in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medroxyprogesterone acetate stimulates cdk inhibitors, p21 and p27, in endometrial carcinoma cells transfected with progesterone receptor-B cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]